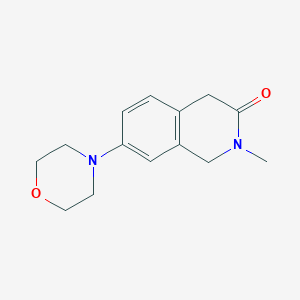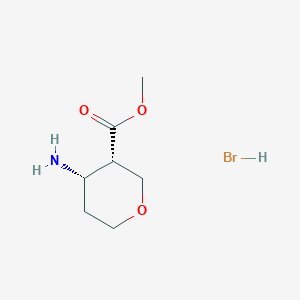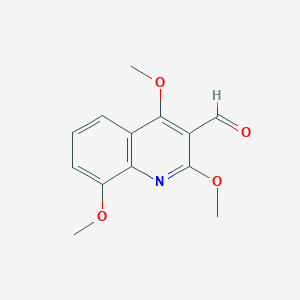
2,4,8-Trimethoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,8-Trimethoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused with a pyridine ring. This specific compound is characterized by the presence of three methoxy groups at positions 2, 4, and 8, and an aldehyde group at position 3 on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethoxyquinoline-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2,4,8-Trimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,8-trimethoxyquinoline-3-carboxylic acid.
Reduction: Formation of 2,4,8-trimethoxyquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.
科学的研究の応用
2,4,8-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,4,8-Trimethoxyquinoline-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the aldehyde group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of methoxy groups.
2,4-Dimethoxyquinoline-3-carbaldehyde: Lacks one methoxy group compared to 2,4,8-Trimethoxyquinoline-3-carbaldehyde.
2,4,8-Trimethoxyquinoline: Lacks the aldehyde group at position 3.
Uniqueness
This compound is unique due to the presence of three methoxy groups and an aldehyde group, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
CAS番号 |
55934-30-0 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
2,4,8-trimethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(10)14-13(18-3)9(7-15)12(8)17-2/h4-7H,1-3H3 |
InChIキー |
ZPWJHFFYSOATNH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C(=C2OC)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



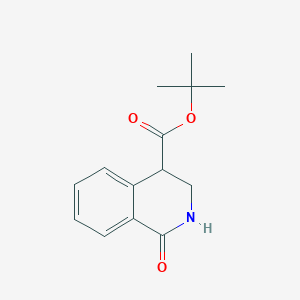
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11869090.png)
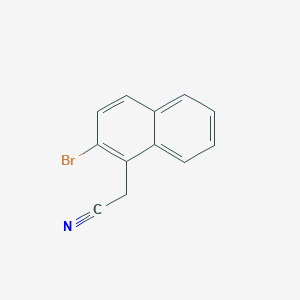
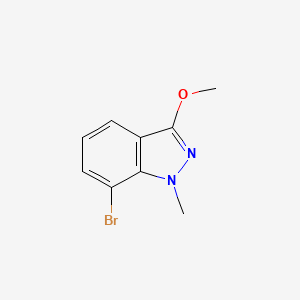
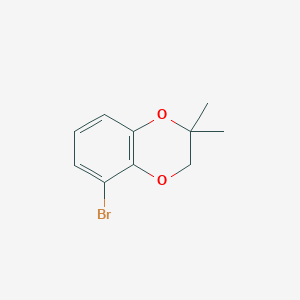

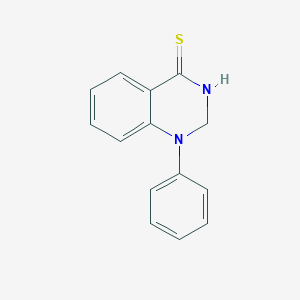
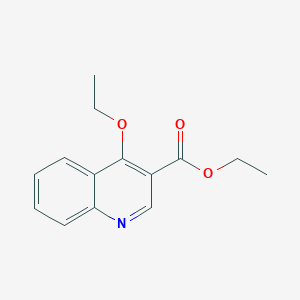

![5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869143.png)

